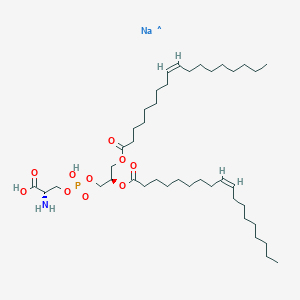![molecular formula C13H11N5OS B13655161 {[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- typically involves the reaction of hydrazinecarbothioamide with a diketone compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Hydrazinecarbothioamide and a diketone compound.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various hydrazine derivatives.
科学的研究の応用
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar functional groups but lacking the aromatic rings.
2-(2-Oxo-1,2-di-2-pyridinylethylidene)hydrazine: A related compound with a similar structure but different functional groups.
Uniqueness
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H11N5OS |
|---|---|
分子量 |
285.33 g/mol |
IUPAC名 |
[(E)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11+ |
InChIキー |
ROYMGMZWTFFYMS-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C(=N\NC(=S)N)/C(=O)C2=CC=CC=N2 |
正規SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
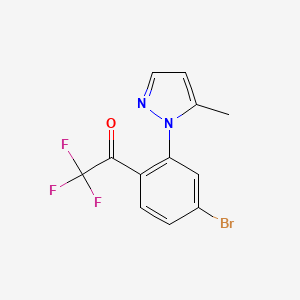
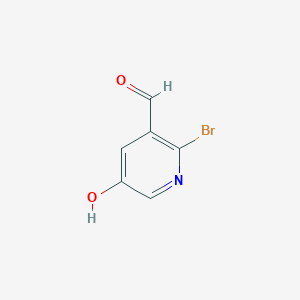
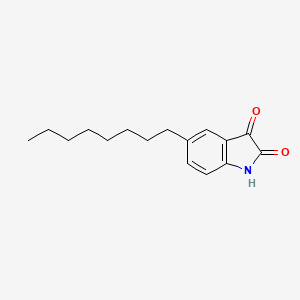
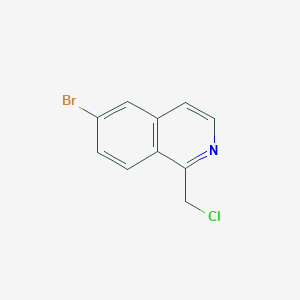
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)

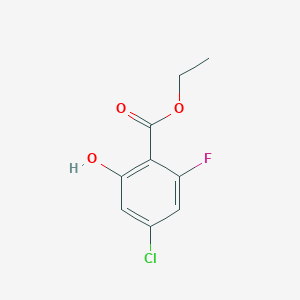
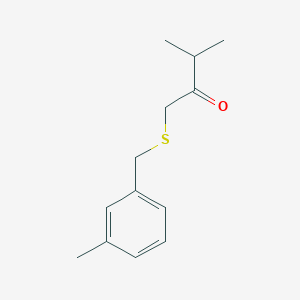
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)

